6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is a heterocyclic compound with the molecular formula C9H9BrN4O. It is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives have shown significant potency against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been associated with a wide range of biological activities, including anticancer, antileishmanial, anticonvulsant, antimicrobial, antiviral, antidiabetic, proton pump inhibition, and insecticidal activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide typically involves the condensation of 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid with hydrazine hydrate in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is usually carried out under reflux conditions in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 5-Methylimidazo[1,2-a]pyridine-2-carbohydrazide
- 6-Chloro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide
- 6-Fluoro-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide
Uniqueness
6-Bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide is unique due to the presence of the bromine atom, which can be easily substituted, allowing for the synthesis of a wide variety of derivatives. This makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
6-bromo-5-methylimidazo[1,2-a]pyridine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4O/c1-5-6(10)2-3-8-12-7(4-14(5)8)9(15)13-11/h2-4H,11H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZCPEDXGOPKYRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC(=CN12)C(=O)NN)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.